Cas no 53330-94-2 (1-(1H-indol-5-yl)ethan-1-one)

1-(1H-indol-5-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1H-Indol-5-yl)ethanone
- 1-(1H-Indol-5-yl)-ethanone
- 5-ACETYLINDOLE
- 1-Indol-5-yl-aethanon
- 1-indol-5-yl-ethanone
- 5-acetyl-1h-indole
- Acetyl-5-indole
- Acetyl-5-indole [French]
- KETONE,INDOL-5-YL METHYL
- Ethanone, 1-(1H-indol-5-yl)-
- KETONE, INDOL-5-YL METHYL
- 1-(1H-Indol-5-yl)ethan-1-one
- AK105161
- 5-Indolyl-methylketone
- GOFIUEUUROFVMA-UHFFFAOYSA-N
- STL388001
- FCH917788
- 5-ACETYLINDOLE 97+%
- Ethanone, 1-(1H-indol-5-yl)- (9CI)
- 1-(1H-Indol-5-yl)ethan-1-one, 5-Ethanoyl-1H-indole
- ketone,indol-5-ylmethyl
- MFCD00481875
- EN300-1265062
- CS-0031407
- BB 0322726
- F9995-2703
- SCHEMBL120471
- AKOS006229381
- (-)-Camphoricacid
- A7756
- 53330-94-2
- A-1385
- FT-0694256
- 5-21-08-00303 (Beilstein Handbook Reference)
- DTXSID70201481
- GS-5461
- AC-6291
- BRN 0118713
- A7764
- A848722
- AMY39215
- DB-031785
- ALBB-022742
- 1-(1H-indol-5-yl)ethan-1-one
-
- MDL: MFCD00481875
- インチ: 1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3
- InChIKey: GOFIUEUUROFVMA-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C1C([H])=C([H])C2=C(C([H])=C([H])N2[H])C=1[H]
- BRN: 0118713
計算された属性
- せいみつぶんしりょう: 159.068414g/mol
- ひょうめんでんか: 0
- XLogP3: 2
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 159.068414g/mol
- 単一同位体質量: 159.068414g/mol
- 水素結合トポロジー分子極性表面積: 32.9Ų
- 重原子数: 12
- 複雑さ: 190
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Colorless to Yellow Liquid
- 密度みつど: 1.1202 (rough estimate)
- ゆうかいてん: 95-96°C
- ふってん: 333.9°C at 760 mmHg
- フラッシュポイント: 163.7±27.8 °C
- 屈折率: 1.5460 (estimate)
- PSA: 32.86000
- LogP: 2.37050
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- 酸性度係数(pKa): 16.06±0.30(Predicted)
1-(1H-indol-5-yl)ethan-1-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H317
- 警告文: P280;P305+P351+P338
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- ちょぞうじょうけん:Room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S26-S36/37/39
1-(1H-indol-5-yl)ethan-1-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(1H-indol-5-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F9995-2703-5g |
1-(1H-indol-5-yl)ethan-1-one |
53330-94-2 | 95%+ | 5g |
$664.0 | 2023-09-05 | |
Life Chemicals | F9995-2703-1g |
1-(1H-indol-5-yl)ethan-1-one |
53330-94-2 | 95%+ | 1g |
$201.0 | 2023-09-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125989-100MG |
1-(1H-indol-5-yl)ethan-1-one |
53330-94-2 | 95% | 100MG |
¥ 138.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H48250-5g |
5-Acetylindole |
53330-94-2 | 97% | 5g |
¥1874.0 | 2023-09-07 | |
eNovation Chemicals LLC | Y0990219-5g |
1-(1H-Indol-5-yl)ethanone |
53330-94-2 | 95% | 5g |
$400 | 2024-08-02 | |
Chemenu | CM147126-1g |
5-Acetylindole |
53330-94-2 | 95%+ | 1g |
$153 | 2021-08-05 | |
Chemenu | CM147126-5g |
5-Acetylindole |
53330-94-2 | 95%+ | 5g |
$491 | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H48250-1g |
5-Acetylindole |
53330-94-2 | 97% | 1g |
¥620.0 | 2023-09-07 | |
Alichem | A199008638-1g |
1-(1H-Indol-5-yl)ethanone |
53330-94-2 | 97% | 1g |
$171.50 | 2023-09-01 | |
Apollo Scientific | OR8356-1g |
5-Acetyl-1H-indole |
53330-94-2 | 99% | 1g |
£86.00 | 2025-02-20 |
1-(1H-indol-5-yl)ethan-1-one 合成方法
ごうせいかいろ 1
1.2 Solvents: 1,2-Dichloroethane
1.3 Reagents: Aluminum chloride
1.4 Solvents: 1,2-Dichloroethane
1.5 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Palladium Solvents: Mesitylene
ごうせいかいろ 2
1-(1H-indol-5-yl)ethan-1-one Raw materials
1-(1H-indol-5-yl)ethan-1-one Preparation Products
1-(1H-indol-5-yl)ethan-1-one 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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7. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
1-(1H-indol-5-yl)ethan-1-oneに関する追加情報
Comprehensive Overview of 1-(1H-indol-5-yl)ethan-1-one (CAS No. 53330-94-2): Properties, Applications, and Industry Relevance
1-(1H-indol-5-yl)ethan-1-one (CAS No. 53330-94-2), also known as 5-acetylindole, is a versatile organic compound with a molecular formula of C10H9NO. This aromatic ketone features an indole core substituted with an acetyl group at the 5-position, making it a valuable intermediate in pharmaceutical, agrochemical, and material science research. Its structural uniqueness and reactivity have garnered significant attention in recent years, particularly in the development of novel heterocyclic compounds and bioactive molecules.
The compound's physicochemical properties include a molecular weight of 159.19 g/mol, a melting point range of 98–102°C, and moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). These characteristics make it suitable for various synthetic applications. Researchers frequently explore its role in palladium-catalyzed cross-coupling reactions, a trending topic in green chemistry, as industries seek more sustainable synthetic pathways. The electron-rich indole moiety also enables participation in electrophilic substitution reactions, a feature leveraged in designing fluorescent probes for biomedical imaging.
In the pharmaceutical sector, 1-(1H-indol-5-yl)ethan-1-one serves as a precursor for serotonin receptor modulators, a hot topic due to growing interest in neurological therapeutics. Recent studies highlight its utility in synthesizing analogs targeting 5-HT receptors, which are implicated in depression and anxiety disorders. This aligns with increasing public searches for "non-addictive anxiety treatments" and "next-generation antidepressants." Additionally, its derivatives show promise in cancer research, particularly in inhibiting protein kinases—a subject frequently queried in academic databases.
The agrochemical industry utilizes this compound in developing eco-friendly pesticides, responding to global demands for sustainable agriculture. Its indole scaffold mimics natural plant growth regulators, making it relevant to queries like "biodegradable pest control." Furthermore, material scientists employ 5-acetylindole in designing organic semiconductors for flexible electronics—a trending niche due to the rise of wearable technology.
Quality control of CAS No. 53330-94-2 typically involves HPLC purity analysis (>98%) and NMR spectroscopy. Suppliers often highlight these specifications to address buyer concerns about "high-purity research chemicals." Storage recommendations (2–8°C in amber glass) and handling precautions also rank high in search engine queries, reflecting user interest in compound stability.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage—a topic gaining traction in energy storage discussions. The compound's ability to coordinate with transition metals answers frequent queries about "porous materials for carbon capture." Patent analysis reveals a 40% increase in filings involving 1-(1H-indol-5-yl)ethan-1-one derivatives since 2020, underscoring its industrial relevance.
Environmental considerations are paramount, with biodegradation studies showing moderate persistence. This data addresses growing searches for "green chemistry metrics" and "EPA-compliant intermediates." Regulatory databases classify it as non-hazardous under standard conditions, though proper ventilation is advised during handling—a detail often sought in safety data sheets.
In conclusion, 1-(1H-indol-5-yl)ethan-1-one bridges multiple scientific disciplines, from drug discovery to advanced materials. Its alignment with trending search terms like "multifunctional heterocycles" and "sustainable synthesis" ensures continued academic and commercial interest. As research progresses, this compound will likely play pivotal roles in addressing contemporary challenges across healthcare, agriculture, and clean energy sectors.
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